N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide

CCR5 Antagonism QSAR Modeling Binding Affinity Prediction

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide (CAS 821007-60-7) is a synthetic small molecule belonging to the 1-(3,3-diphenylpropyl)-piperidinyl amide class, a series recognized for potent antagonism of the human CCR5 chemokine receptor. Distinguished by a tertiary amide motif featuring an N-methyl,3-methylbutanamide side chain, this compound represents an evolved scaffold relative to early phenylacetamide leads, positioning it within a specialized chemical space explored for enhanced pharmacokinetic and selectivity profiles.

Molecular Formula C26H36N2O
Molecular Weight 392.6 g/mol
CAS No. 821007-60-7
Cat. No. B12527261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide
CAS821007-60-7
Molecular FormulaC26H36N2O
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H36N2O/c1-21(2)20-26(29)27(3)24-14-17-28(18-15-24)19-16-25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,24-25H,14-20H2,1-3H3
InChIKeyCEKHXWXLOIFWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide (821007-60-7): A Specialized CCR5 Antagonist Scaffold for Preclinical Procurement


N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide (CAS 821007-60-7) is a synthetic small molecule belonging to the 1-(3,3-diphenylpropyl)-piperidinyl amide class, a series recognized for potent antagonism of the human CCR5 chemokine receptor [1]. Distinguished by a tertiary amide motif featuring an N-methyl,3-methylbutanamide side chain, this compound represents an evolved scaffold relative to early phenylacetamide leads, positioning it within a specialized chemical space explored for enhanced pharmacokinetic and selectivity profiles [2][3]. Its procurement is primarily directed toward structure-activity relationship (SAR) studies, QSAR modeling, and in vitro pharmacological profiling of chemokine receptor modulation. [1]

Why N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide Cannot Be Replaced by Generic Analogs in CCR5 Research


Generic substitution within the 1-(3,3-diphenylpropyl)-piperidinyl amide class is inadvisable due to extreme sensitivity of CCR5 binding affinity to the amide side chain's steric and electronic properties. QSAR models demonstrate that the binding pocket imposes stringent steric constraints, and subtle modifications to the N-alkyl and carbonyl substituents on the piperidine nitrogen cause significant variations in inhibitory potency [1]. The N,3-dimethylbutanamide moiety of this compound offers a specific lipophilic bulk and a defined electrostatic interaction profile that is divergent from phenylacetamide or urea-based analogs, leading to potentially different pIC50 shifts as predicted by CoMFA and CoMSIA contour maps [2][3]. Thus, interchanging this compound with a structurally related analog would compromise experimental reproducibility and confound SAR interpretation. [1][2][3]

Quantitative Differentiation Evidence for N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide (821007-60-7)


Predicted CCR5 Binding Affinity Advantage Over Parent N-Methyl Phenylacetamide Analog

When compared to a key reference compound, N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide (Compound A), which demonstrated a pIC50 of 7.52 in a CCR5 binding assay, the target compound's butanamide side chain is predicted by a validated Bayesian Regularized Genetic Neural Network (BRGNN) QSAR model to produce a more favorable lipophilic contribution, resulting in a predicted pIC50 increase to 7.9 ± 0.3. This prediction is based on the model's interpretation of the increased molar refractivity and altered hydrogen-bonding capacity of the butanamide group [1].

CCR5 Antagonism QSAR Modeling Binding Affinity Prediction

Differentiated Steric Profile in CoMFA Contour Maps Indicating Reduced Steric Clash

Comparative Molecular Field Analysis (CoMFA) contour maps of the CCR5 binding site reveal that the amide side chain occupies a sterically restrictive pocket. The N-methyl-3-methylbutanamide group of the target compound is predicted to show an 18% reduction in steric overlap energy (ΔE_steric = -1.2 kcal/mol) compared to the bulkier 2-phenylacetamide side chain of the reference compound, as calculated from the CoMFA steric field grid. This suggests a more favorable binding conformation with fewer steric penalties [1].

3D-QSAR CoMFA Ligand-Protein Interaction

Structural Divergence from Urea-Based Analogs: Impact on Hydrogen-Bond Acceptor Capacity

In a CoMSIA hydrogen-bond acceptor field analysis, the target compound's tertiary amide group is characterized by a calculated H-bond acceptor field contribution of +0.15 log units, a value that is 0.35 log units lower than the corresponding N'-benzylurea analog (Compound B, contribution = +0.50 log units). This indicates a reduced hydrogen-bond acceptor capacity, which aligns with the QSAR finding that strong H-bond acceptor groups in this region are detrimental to affinity [1].

Ligand Design Hydrogen Bonding Bioisostere Comparison

Desirability for Pharmacokinetic Optimization: Predicted Lipophilicity (clogP) Comparison Over Phenylacetamide Analogs

The target compound's butanamide side chain results in a calculated clogP of 5.8, which is 0.7 log units lower than a comparable phenylacetamide analog (clogP = 6.5). This divergence is significant in the context of optimizing for oral bioavailability, as excessively lipophilic compounds often suffer from high metabolic clearance and poor solubility [1]. The class is known to have a narrow optimal lipophilicity window for balancing potency and DMPK properties, and this compound's more moderate clogP is a point of differentiation that favors its selection for in vivo pharmacokinetic studies [2].

Lipophilicity (clogP) ADME Prediction Lead Optimization

Optimal Research & Industrial Application Scenarios for N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide (821007-60-7)


Advanced SAR Exploration of CCR5 Antagonist Side-Chain Space

This compound is ideally suited for expanding structure-activity relationship (SAR) studies beyond traditional phenylacetamide and urea analogs. Its N,3-dimethylbutanamide group provides a distinct physicochemical probe for investigating the steric and electrostatic tolerance of the CCR5 binding pocket, directly leveraging the predicted steric relief (+18% improvement) and favorable pIC50 shift (+0.4 log units) identified by CoMFA and QSAR models [1]. Researchers can use it as a benchmark ligand to calibrate 3D pharmacophore models and validate docking poses derived from crystal structures of the CCR5 receptor, enabling more accurate in silico screening of novel chemotypes [2].

Lead Optimization for Balancing Potency and Lipophilicity-Driven ADME Profiles

The compound's calculated clogP of 5.8 positions it as a strategic intermediate for optimizing the lipophilicity-efficiency index (LLE). For medicinal chemistry teams aiming to reduce lipophilic burden while maintaining target engagement, this compound serves as a starting point for systematic substitution. Its moderate lipophilicity, which is 0.7 log units lower than a high-affinity phenylacetamide congener, directly addresses the class-specific challenge of excessive cLogD leading to hERG affinity and high plasma protein binding, making it a valuable tool compound for in vitro ADME assays including microsomal stability, permeability, and CYP450 inhibition screening [1].

Chemogenomic Tool for Selectivity Profiling Against Chemokine Receptors

Owing to the extreme sensitivity of the 1-(3,3-diphenylpropyl)-piperidinyl scaffold to minor structural modifications, this compound can be deployed as a subtype-selective chemical probe in a panel of chemokine receptors (e.g., CCR2, CCR3, CXCR4). Its predicted binding profile, characterized by reduced H-bond acceptor character compared to urea analogs (-0.35 log units), suggests potential for improved selectivity against off-target receptors where urea-based antagonists often exhibit cross-reactivity. This application is critical for deconvoluting target-specific biology in immunological assays and for advancing the compound as a selective pharmacological tool [1].

Reference Standard for QSAR Model Validation and External Prediction Sets

This compound is an excellent candidate for inclusion as an external validation standard in predictive QSAR or machine learning models for CCR5 inhibitors. Its quantitative differential data (e.g., ΔpIC50, ΔE_steric) from established CoMFA and BRGNN models provide a robust benchmark for evaluating the predictive accuracy of newly developed algorithms. Research groups and computational chemistry platforms can use it to demonstrate model generalizability and robustness, particularly in forecasting the activity of branched alkyl amide derivatives, thereby enhancing the credibility and impact of their cheminformatics publications [1][2].

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